molecular formula C24H22N4O4 B2685317 N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide CAS No. 1235062-31-3

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2685317
CAS No.: 1235062-31-3
M. Wt: 430.464
InChI Key: AKZAOZBESBHPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a benzofuran-2-carbonyl group linked to a piperidine ring, which is further connected via an oxalamide bridge to a 2-cyanophenyl group. This specific molecular architecture, characterized by the oxalamide functional group, is commonly explored for its potential to act as a key pharmacophore in the inhibition of various enzymes and biological targets . The presence of the benzofuran heterocycle and the piperidine moiety is a recurring motif in compounds investigated for a range of biological activities, making this molecule a valuable scaffold for the development of novel therapeutic agents . The primary research applications for this compound include its use as a key intermediate or final product in the synthesis of more complex molecules for drug discovery programs. Its structure suggests potential for high-affinity interaction with proteins, similar to related compounds that have been studied as modulators of transient receptor potential (TRP) channels or as inhibitors of enzymes like acetylcholinesterase (AChE) and phosphodiesterases (PDEs) . Researchers can utilize this chemical probe to investigate signaling pathways and disease models associated with these targets. The 2-cyanophenyl substituent may contribute specific electronic and steric properties that influence the compound's binding affinity and selectivity, making it a crucial point for structure-activity relationship (SAR) studies. This product is provided for research use only and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. For specific handling and storage conditions, please refer to the safety data sheet.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-(2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c25-14-18-6-1-3-7-19(18)27-23(30)22(29)26-15-16-9-11-28(12-10-16)24(31)21-13-17-5-2-4-8-20(17)32-21/h1-8,13,16H,9-12,15H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZAOZBESBHPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The benzofuran and piperidine intermediates are coupled using reagents such as carbodiimides to form the desired oxalamide linkage.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Pathway Modulation: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares the target compound with structurally related oxalamides from the evidence, focusing on synthetic methods , physicochemical properties , biological activity , and metabolic stability .

Key Observations :

  • The target compound’s benzofuran-2-carbonyl-piperidinylmethyl group is distinct from thiazol-substituted piperidine derivatives (e.g., compound 8) or adamantyl-containing oxalamides .
  • The 2-cyanophenyl group is structurally analogous to the 3-cyanophenyl in compound 22 , though positional isomerism may alter electronic properties and target binding.
  • Synthetic yields for similar compounds range widely (23–55%), suggesting challenges in optimizing reactions for complex substituents .

Key Observations :

  • Piperidine-containing oxalamides (e.g., compound 8) demonstrate antiviral activity, likely due to interactions with viral glycoproteins . The target compound’s benzofuran-piperidine moiety may enhance lipophilicity and target engagement.
  • Cyanophenyl groups (e.g., compound 22) are associated with improved metabolic stability compared to chlorophenyl or methoxyphenyl groups, as seen in cytochrome P450 inhibition assays .
Metabolic and Toxicological Profiles
Compound Name Metabolic Stability CYP Inhibition (<50% at 10 µM) Reference
Target Compound Expected: Moderate (cyanophenyl may reduce hydrolysis) Predicted: Low N/A
S336 Rapid metabolism in rat hepatocytes; no amide hydrolysis observed No significant CYP inhibition
N1-(3-Cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (22) Not reported; cyanophenyl likely enhances stability Not reported

Key Observations :

  • Oxalamides with electron-withdrawing groups (e.g., cyanophenyl) are less prone to amide hydrolysis compared to esters or alkoxy substituents .
  • S336 and its analogs show negligible CYP3A4 inhibition (<50% at 10 µM), suggesting a favorable safety profile for the target compound .

Biological Activity

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide is a novel compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

The compound can be synthesized through a multi-step process involving the reaction of benzofuran derivatives with piperidine and cyanophenyl oxalamide. Its chemical structure is characterized by the presence of a benzofuran moiety, which is known for its diverse biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant activity against various cancer cell lines, including hepatocellular carcinoma (HePG2), breast cancer (MCF-7), cervical cancer (Hela), and prostate cancer (PC3). The IC50 values for these compounds ranged from 11 to 17 µM against HePG2 and PC3 cell lines, indicating promising anticancer activity compared to standard treatments like doxorubicin (DOX) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound 8HePG211–17PI3K and VEGFR-2 inhibition
DoxorubicinHePG24.17–8.87DNA intercalation
Compound 8PC311–17PI3K and VEGFR-2 inhibition

Mechanistic Studies

The mechanism of action for this compound involves dual inhibition of key signaling pathways. It has been shown to inhibit phosphoinositide 3-kinase (PI3K) with an IC50 of 2.21 nM and vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC50 of 86 nM . This dual action suggests its potential as a therapeutic agent in oncology.

Table 2: Enzymatic Inhibition Profile

Target EnzymeCompound 8 IC50 (nM)Reference Compound IC50 (nM)
PI3K2.21 ± 0.11LY294002: 6.18 ± 0.20
VEGFR-286 ± 4Sorafenib: 34 ± 0.86

Cell Cycle Arrest and Apoptosis

Further investigations into the biological activity revealed that compound 8 induced cell cycle arrest in the G1/S phase and promoted apoptosis in Hela cells. Specifically, it caused a significant increase in the percentage of cells in the pre-G1 phase indicative of apoptosis after exposure .

Table 3: Cell Cycle Distribution in Hela Cells

Compound% G0–G1% S% G2/M% Pre-G1 Apoptosis
Compound 847.0651.231.7124.71
Control46.2642.9910.751.95

Case Studies

In a study evaluating various benzofuran derivatives, compound 8 exhibited superior anticancer activity compared to other synthesized compounds, leading to further exploration of its therapeutic potential. The results indicated that compounds with similar structural motifs could serve as effective agents against multiple cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.